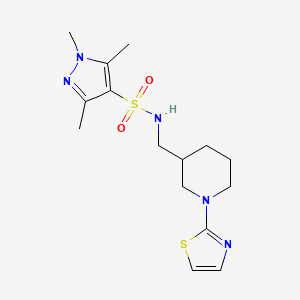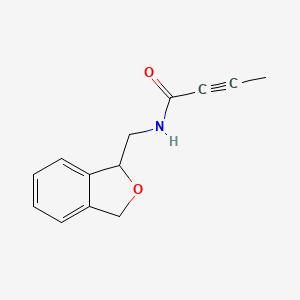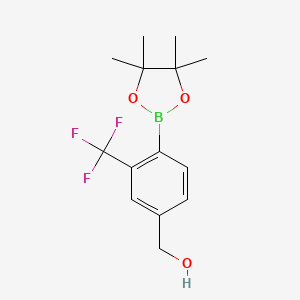
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377611-99-7 . It has a molecular weight of 302.1 and its IUPAC name is (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-9(8-19)7-10(11)14(16,17)18/h5-7,19H,8H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of these esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .作用機序
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester pinacol ester acts as a boronic acid derivative, which allows it to form reversible covalent bonds with certain biological targets, such as enzymes and receptors. This property has been exploited in the development of various bioactive molecules, where this compound pinacol ester serves as a key building block.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound pinacol ester depend on the specific bioactive molecule it is used to synthesize. However, this compound pinacol ester itself has been shown to have low toxicity and good biocompatibility, making it a safe and effective tool in medicinal chemistry.
実験室実験の利点と制限
One advantage of 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester pinacol ester is its ease of synthesis and high purity. It can be synthesized under mild conditions and yields the desired product in high purity and yield. However, one limitation is its relatively high cost compared to other boronic acid derivatives.
将来の方向性
The potential applications of 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester pinacol ester are vast and varied. Some potential future directions include:
1. Development of new bioactive molecules for the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders.
2. Synthesis of new materials with unique properties, such as polymers and sensors.
3. Investigation of the mechanism of action of this compound pinacol ester and its derivatives to better understand their potential applications in medicinal chemistry.
4. Development of new synthetic methods for this compound pinacol ester and its derivatives to improve their efficiency and reduce their cost.
In conclusion, this compound pinacol ester is a valuable tool in the field of medicinal chemistry due to its unique properties. It has been widely used in the synthesis of various bioactive molecules and has potential applications in the development of new materials. Further research is needed to fully understand its mechanism of action and potential applications in medicinal chemistry.
合成法
The synthesis of 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester pinacol ester involves the reaction between 4-hydroxymethyl-2-(trifluoromethyl)phenylboronic acid and pinacol in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields the desired product in high purity and yield.
科学的研究の応用
The unique properties of 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester pinacol ester have made it a valuable tool in the field of medicinal chemistry. It has been used in the synthesis of various bioactive molecules, including kinase inhibitors, protease inhibitors, and antiviral agents. This compound pinacol ester has also been used in the development of new materials, such as polymers and sensors.
Safety and Hazards
特性
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-9(8-19)7-10(11)14(16,17)18/h5-7,19H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZQWCCYLHTYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783341.png)
![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2783342.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2783343.png)
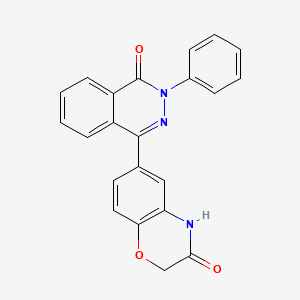
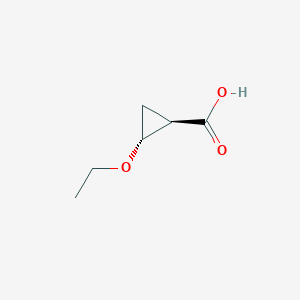
![3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole](/img/structure/B2783349.png)
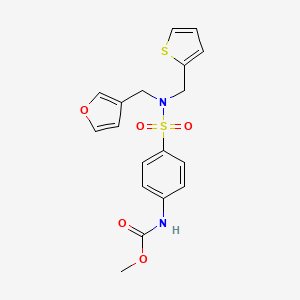
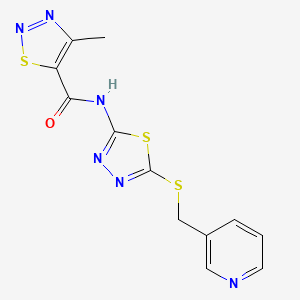
![N-(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2783355.png)
